![molecular formula C24H25BrN2O B10974046 [6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B10974046.png)
[6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound with a quinoline core structure It is characterized by the presence of a bromine atom at the 6th position, an ethylphenyl group at the 2nd position, and a piperidino group at the 4th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-(4-ethylphenyl)quinoline to introduce the bromine atom at the 6th position. This is followed by the introduction of the piperidino group through a nucleophilic substitution reaction. The final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Research indicates that 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone may exhibit several pharmacological effects based on computational predictions. Studies utilizing predictive models like PASS (Prediction of Activity Spectra for Substances) suggest potential activities such as:
- Anticancer properties
- Antimicrobial effects
- Neuropharmacological activity
These predictions are based on structural similarities to known bioactive compounds, highlighting the importance of this compound in drug discovery.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps that allow for the introduction of various functional groups. This flexibility enables researchers to explore derivatives that may enhance biological activity or target specific pathways in disease mechanisms.
Applications in Drug Development
- Anticancer Research : The compound's structural features suggest potential anticancer activity. Studies have shown that similar quinoline derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.
- Antimicrobial Agents : Given the increasing resistance to conventional antibiotics, compounds like 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone could be explored for their ability to combat bacterial and fungal pathogens.
- Neuropharmacology : The piperidine moiety is often associated with neuroactive compounds. Research into derivatives of this compound could lead to the development of new treatments for neurological disorders.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone .
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methylquinoline | Methyl substitution on quinoline | Antimicrobial |
4-Ethylphenol | Ethyl substitution on phenol | Antioxidant |
6-Bromoquinoline | Bromine substitution on quinoline | Anticancer |
This table illustrates how the combination of bromine, ethylphenyl, and piperidine groups in the target compound may contribute to its distinct biological profile compared to other compounds.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of similar quinoline derivatives in inhibiting specific enzymes involved in cancer progression. For instance, compounds targeting nicotinamide phosphoribosyltransferase (Nampt) have shown promising results in preclinical models, indicating that 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone might possess similar inhibitory effects worthy of exploration.
Furthermore, ongoing research into structure-based drug design (SBDD) has highlighted the potential for optimizing this compound's structure to enhance its pharmacological properties against diseases such as leishmaniasis and other infectious diseases.
Mechanism of Action
The mechanism of action of 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the bromine atom and the piperidino group can enhance the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid
- 6-Bromo-2-(4-ethylphenyl)quinolin-4-yl]-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE is unique due to its specific substitution pattern on the quinoline ring. The combination of the bromine atom, ethylphenyl group, and piperidino group imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone , with the CAS number 445233-71-6, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25BrN2O with a molecular weight of approximately 437.37 g/mol. The structure incorporates a quinoline core substituted with a bromine atom and an ethylphenyl group, along with a piperidine moiety. The presence of these functional groups is believed to contribute to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone may exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been reported to show activity against various bacterial strains, suggesting that this compound might also possess similar effects. Predictive models such as the PASS program indicate potential antimicrobial activity based on structural similarities to known bioactive compounds.
Interaction Studies
High-throughput screening methods have been employed to evaluate the binding affinities of this compound with various biological targets. Preliminary studies suggest that it may interact with proteins involved in cell division and other critical cellular processes, which could lead to its use as an antibacterial agent .
Comparative Analysis
A comparative analysis of structurally related compounds highlights the unique features of 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone :
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methylquinoline | Methyl substitution on quinoline | Antimicrobial |
4-Ethylphenol | Ethyl substitution on phenol | Antioxidant |
6-Bromoquinoline | Bromine substitution on quinoline | Anticancer |
This table illustrates how the combination of bromine, ethylphenyl, and piperidine groups in 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone may confer unique biological properties distinct from its analogs.
Case Studies and Research Findings
Recent studies have explored various aspects of quinoline derivatives' biological activities. For example, certain quinoline compounds have demonstrated efficacy against resistant bacterial strains by targeting essential cellular processes like cell division. Further research into 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone could reveal its potential as a novel therapeutic agent in treating infections caused by resistant bacteria .
Properties
Molecular Formula |
C24H25BrN2O |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H25BrN2O/c1-3-17-4-6-18(7-5-17)23-15-21(20-14-19(25)8-9-22(20)26-23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3 |
InChI Key |
YBCPYMCCHQANNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCC(CC4)C |
Origin of Product |
United States |
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